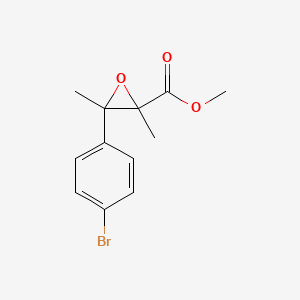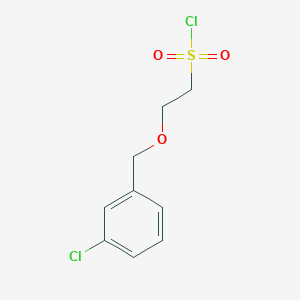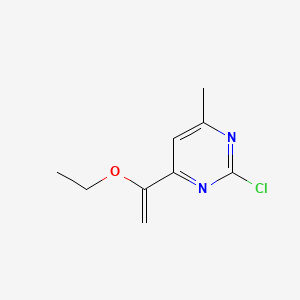
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl vinyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethoxyethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-amino-4-(1-ethoxyethenyl)-6-methylpyrimidine or 2-thio-4-(1-ethoxyethenyl)-6-methylpyrimidine.
Oxidation: Formation of this compound-5-carboxylic acid.
Reduction: Formation of 2-chloro-4-(1-ethoxyethyl)-6-methylpyrimidine.
Applications De Recherche Scientifique
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral or anticancer agents.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ethoxyethenyl group may also participate in covalent bonding with biological molecules, leading to alterations in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine: Similar structure but with a fluorine atom at the 5-position.
2-Chloro-4-(1-ethoxyethenyl)-5-methoxypyrimidine: Similar structure but with a methoxy group at the 5-position.
2-Chloro-4-(1-ethoxyethenyl)aniline: Similar structure but with an aniline group instead of a methyl group.
Uniqueness
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine is unique due to the presence of the ethoxyethenyl group at the 4-position and the methyl group at the 6-position. These structural features confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C9H11ClN2O |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
2-chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C9H11ClN2O/c1-4-13-7(3)8-5-6(2)11-9(10)12-8/h5H,3-4H2,1-2H3 |
Clé InChI |
JWPMWJWOACMBEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C1=NC(=NC(=C1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


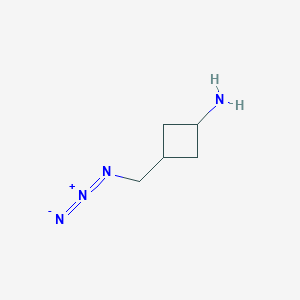
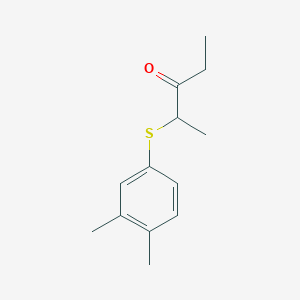
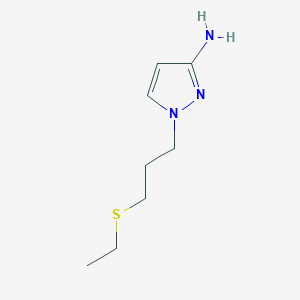
![3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene](/img/structure/B13643271.png)
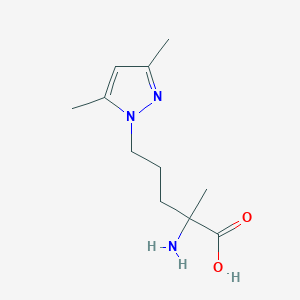
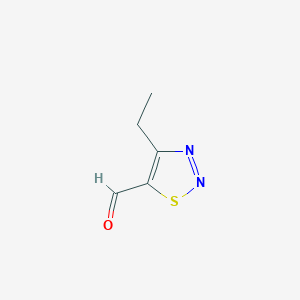
![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)
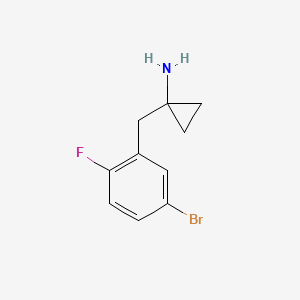
![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)

![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)
